4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione
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Description
The compound "4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione" is a derivative of imidazo[2,1-i]purinone, which is a tricyclic compound related to xanthine derivatives. These compounds are known for their role as adenosine receptor (AR) antagonists, with modifications to the core structure affecting their affinity and selectivity for different AR subtypes .
Synthesis Analysis
The synthesis of related imidazo purine derivatives typically involves the preparation of tricyclic compounds from xanthine derivatives. For instance, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones involves intramolecular alkylation of precursor compounds, which are themselves prepared through a series of reactions starting from a nitrosopyrimidine derivative . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of imidazo purine derivatives is characterized by a tricyclic core, which can be modified at various positions to alter the compound's properties. The presence of a basic nitrogen atom in the structure increases water solubility, and substituents can be introduced to confer high affinity for specific AR subtypes . Docking and 3D-QSAR studies have been used to investigate the binding disposition of these compounds at the A(3) adenosine receptor, which is crucial for understanding their activity .
Chemical Reactions Analysis
The chemical reactivity of imidazo purine derivatives can be influenced by the presence of substituents on the tricyclic core. For example, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leads to the formation of novel spiro-linked compounds, demonstrating the potential for diverse chemical transformations . The specific reactivity of "this compound" is not discussed, but it may undergo similar reactions based on its structural similarity to other imidazo purine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo purine derivatives, such as solubility, lipophilicity, and acid-base characteristics, are important for their biological activity. The basic nitrogen in the tricyclic core contributes to increased water solubility . The lipophilicity and metabolic stability of these compounds have been studied using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . Additionally, the dissociation constants (pKa) of related compounds have been determined by potentiometric titration, providing insight into their acid-base properties .
Scientific Research Applications
Synthesis and Properties :
- Mesoionic purinone analogs, related to 4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione, have been synthesized and studied for their tautomeric forms and hydrolytic ring-opening reactions, leading to the production of related compounds (Coburn & Taylor, 1982).
Pharmacological Evaluation :
- Imidazo[2,1-f]purine-2,4-dione derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their potential as serotonin receptor ligands and for anxiolytic-like and antidepressant-like activities in preclinical studies (Zagórska et al., 2009).
Molecular Studies and Receptor Activity :
- A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity to serotoninergic and dopaminergic receptors. Their potential as anxiolytic and antidepressant agents was explored through in vitro and in vivo studies (Zagórska et al., 2015).
Synthesis Routes :
- Novel routes for synthesizing imidazoles, and their subsequent use in the synthesis of purines and related compounds, have been developed, enabling the preparation of derivatives not accessible by other methods (Edenhofer, 1975).
properties
IUPAC Name |
4,7-dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O2/c1-4-9-25-16(28)14-15(24(3)18(25)29)23-17-26(14)10-11(2)27(17)13-7-5-12(6-8-13)19(20,21)22/h4-8,10H,1,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCBZTKQEUZSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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